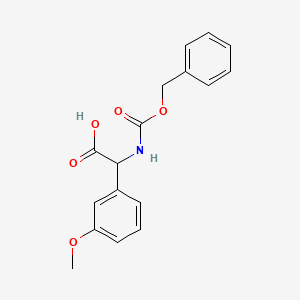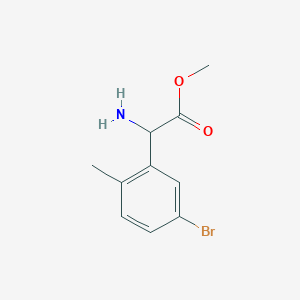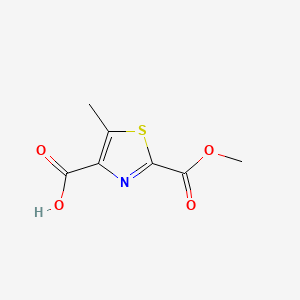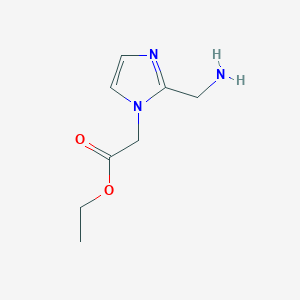
5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The oxazolidinone ring structure is a five-membered ring containing oxygen and nitrogen atoms, which imparts unique chemical properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through cyclization reactions. One common method is the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Applications De Recherche Scientifique
5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect observed in many oxazolidinone-based antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a similar antibacterial spectrum.
Cytoxazone: A compound with a similar structure but different biological activity, known for its cytokine-modulating effects.
Uniqueness
5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and potentially its bioavailability, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5-[4-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-7-8-2-4-9(5-3-8)10-6-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Clé InChI |
DTKUBZCDXCECKE-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)C2CNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)




![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)

